Cas no 71873-27-3 (6-azaspiro[3.5]nonane)
6-azaspiro[3.5]nonane Chemical and Physical Properties
Names and Identifiers
-
- 6-Aza-spiro[3.5]nonane
- 6-azaspiro[3.5]nonane
- DB-359305
- AKOS005174078
- HR-0031
- ALBB-013311
- CS-0183350
- F2148-0098
- Z1925961488
- SCHEMBL1796659
- 71873-27-3
- EN300-190475
-
- MDL: MFCD14581274
- Inchi: 1S/C8H15N/c1-3-8(4-1)5-2-6-9-7-8/h9H,1-7H2
- InChI Key: OSWZGWQDPZSXLZ-UHFFFAOYSA-N
- SMILES: N1CCCC2(C1)CCC2
Computed Properties
- Exact Mass: 125.120449483g/mol
- Monoisotopic Mass: 125.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 12Ų
6-azaspiro[3.5]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408185-10mg |
6-azaspiro[3.5]nonane |
71873-27-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B408185-50mg |
6-azaspiro[3.5]nonane |
71873-27-3 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B408185-100mg |
6-azaspiro[3.5]nonane |
71873-27-3 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-190475-1g |
6-azaspiro[3.5]nonane |
71873-27-3 | 95% | 1g |
$460.0 | 2023-09-18 | |
| Enamine | EN300-190475-5g |
6-azaspiro[3.5]nonane |
71873-27-3 | 95% | 5g |
$1951.0 | 2023-09-18 | |
| Enamine | EN300-190475-10g |
6-azaspiro[3.5]nonane |
71873-27-3 | 95% | 10g |
$3309.0 | 2023-09-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010266-1-100MG |
6-azaspiro[3.5]nonane |
71873-27-3 | 95% | 100MG |
¥ 1,115.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010266-1-250MG |
6-azaspiro[3.5]nonane |
71873-27-3 | 95% | 250MG |
¥ 1,788.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010266-1-500MG |
6-azaspiro[3.5]nonane |
71873-27-3 | 95% | 500MG |
¥ 2,976.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010266-1-1G |
6-azaspiro[3.5]nonane |
71873-27-3 | 95% | 1g |
¥ 4,461.00 | 2023-03-31 |
6-azaspiro[3.5]nonane Suppliers
6-azaspiro[3.5]nonane Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 6-azaspiro[3.5]nonane
6-azaspiro[3.5]nonane (CAS No. 71873-27-3): A Comprehensive Overview
6-azaspiro[3.5]nonane (CAS No. 71873-27-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This spirocyclic compound, characterized by its nitrogen-containing spiro ring system, exhibits a range of biological activities and has been the subject of numerous studies aimed at exploring its potential therapeutic applications.
The chemical structure of 6-azaspiro[3.5]nonane is defined by a seven-membered ring fused to a five-membered ring, with a nitrogen atom at the spiro junction. This unique structural feature confers the compound with distinct properties that make it an attractive scaffold for drug design and development. The spirocyclic framework provides enhanced stability and conformational rigidity, which can be advantageous in optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-azaspiro[3.5]nonane and its derivatives. Various methodologies, including transition-metal-catalyzed reactions and organocatalytic approaches, have been developed to access this class of compounds with high regio- and stereoselectivity. These synthetic strategies have facilitated the exploration of structure-activity relationships (SAR) and the identification of lead compounds for further optimization.
In the realm of medicinal chemistry, 6-azaspiro[3.5]nonane has shown promise as a scaffold for developing drugs targeting various therapeutic areas. One notable application is in the treatment of neurological disorders, where derivatives of this compound have demonstrated potent activity against specific receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of 6-azaspiro[3.5]nonane-based compounds exhibited selective inhibition of β-secretase (BACE1), a key enzyme implicated in the pathogenesis of Alzheimer's disease.
Beyond neurology, 6-azaspiro[3.5]nonane has also been investigated for its potential in cancer therapy. Research has shown that certain derivatives of this compound can selectively target cancer cells by modulating specific signaling pathways involved in cell proliferation and apoptosis. A study published in Cancer Research highlighted the ability of a 6-azaspiro[3.5]nonane-derived compound to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
The pharmacological properties of 6-azaspiro[3.5]nonane are not limited to central nervous system (CNS) disorders and cancer. The compound has also been explored for its anti-inflammatory and analgesic effects. Preclinical studies have demonstrated that certain derivatives can effectively reduce inflammation and pain by inhibiting cyclooxygenase (COX) enzymes and modulating other inflammatory mediators. These findings suggest that 6-azaspiro[3.5]nonane-based compounds could be developed as novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
In addition to its therapeutic potential, 6-azaspiro[3.5]nonane has been utilized as a building block in the synthesis of complex natural products and bioactive molecules. The spirocyclic core provides a robust platform for constructing diverse molecular architectures, enabling chemists to access a wide range of biologically relevant compounds with high efficiency and selectivity.
The environmental impact and sustainability of chemical processes involving 6-azaspiro[3.5]nonane are also important considerations in modern pharmaceutical research. Efforts are being made to develop greener synthetic methods that minimize waste generation, reduce energy consumption, and utilize renewable resources. For example, researchers have explored the use of biocatalysts and flow chemistry techniques to synthesize 6-azaspiro[3.5]nonane-based compounds in an environmentally friendly manner.
In conclusion, 6-azaspiro[3.5]nonane (CAS No. 71873-27-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive scaffold for drug discovery efforts targeting various therapeutic areas. Ongoing research continues to uncover new insights into the properties and applications of this fascinating compound, paving the way for the development of innovative therapeutic agents that could significantly impact human health.
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